N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide

Description

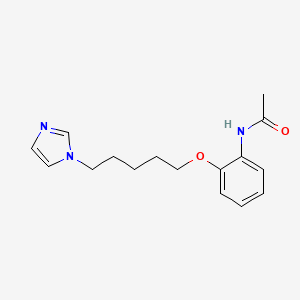

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide is a synthetic compound featuring an acetamide core linked to a phenyl ring via a pentyloxy spacer, with a terminal 1H-imidazole moiety. This structure combines aromatic, amide, and heterocyclic components, making it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors where imidazole’s nitrogen atoms may participate in hydrogen bonding or metal coordination.

Properties

CAS No. |

88137-95-5 |

|---|---|

Molecular Formula |

C16H21N3O2 |

Molecular Weight |

287.36 g/mol |

IUPAC Name |

N-[2-(5-imidazol-1-ylpentoxy)phenyl]acetamide |

InChI |

InChI=1S/C16H21N3O2/c1-14(20)18-15-7-3-4-8-16(15)21-12-6-2-5-10-19-11-9-17-13-19/h3-4,7-9,11,13H,2,5-6,10,12H2,1H3,(H,18,20) |

InChI Key |

JQPBECKVWRPAGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OCCCCCN2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide typically involves the reaction of 1H-imidazole with a suitable alkylating agent to introduce the pentyl chain. This is followed by the reaction with phenyl acetate to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazolines .

Scientific Research Applications

Medicinal Chemistry

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets related to various diseases.

Anticancer Activity

Research indicates that compounds with imidazole moieties exhibit significant anticancer properties. The imidazolyl group in this compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can inhibit key pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) and HER2 kinases .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial effects. The compound's structure suggests it could possess similar properties, making it a candidate for further investigation against various pathogens. Research on related compounds has demonstrated efficacy against bacteria and fungi, indicating potential applications in treating infections .

Biological Evaluation

A comprehensive evaluation of this compound's biological activity is essential for understanding its therapeutic potential.

In Vitro Studies

In vitro assays have been conducted to assess the compound's cytotoxicity and selectivity towards cancer cells. These studies typically involve measuring cell viability in the presence of varying concentrations of the compound, followed by analysis of apoptotic markers and cell cycle distribution .

In Vivo Studies

Animal models are crucial for evaluating the pharmacokinetics and pharmacodynamics of this compound. Initial findings suggest that the compound may exhibit favorable absorption and distribution characteristics, which are critical for its effectiveness as a drug candidate .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

Modifications and Derivatives

Research has indicated that modifications to the alkoxy spacer or phenyl ring can significantly influence the biological activity of imidazole-containing compounds. For instance, altering the length or branching of the pentyl chain may enhance binding affinity to target proteins .

Case Studies

Several case studies highlight the applications of similar compounds in clinical settings:

| Study | Compound | Application | Findings |

|---|---|---|---|

| Study 1 | 5-Nitroimidazole derivatives | Antimicrobial | Effective against resistant bacterial strains |

| Study 2 | Imidazole-based kinase inhibitors | Anticancer | Showed significant inhibition of cancer cell lines |

| Study 3 | Phenolic imidazoles | Anti-inflammatory | Reduced inflammation markers in animal models |

These studies provide insight into how modifications similar to those seen in this compound could lead to promising therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. Additionally, the compound can interact with biological membranes, altering their permeability and function .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in 6b, –Br in 9c) enhance binding to electron-deficient enzyme active sites but may reduce synthetic yields .

Linker Length : Pentyloxy chains (as in the target compound and 13e) balance lipophilicity and flexibility, optimizing membrane penetration while avoiding excessive hydrophobicity .

Heterocyclic Diversity : Imidazole (target compound) vs. triazole (6a–c) alters hydrogen-bonding capacity and metal coordination, influencing target selectivity .

Biological Activity

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the known biological activities, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula for this compound is C17H23N3O. The structure includes an imidazole moiety, which is often associated with various biological activities, and a phenyl group linked through an ether bond.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives with imidazole rings have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 - 62.5 |

| Compound B | Enterococcus faecalis | 62.5 - 125 |

| This compound | TBD | TBD |

Anticonvulsant Activity

In a study focused on N-phenylacetamide derivatives, compounds structurally related to this compound were evaluated for anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice. The results indicated significant anticonvulsant effects at various dosages (30, 100, and 300 mg/kg), suggesting potential therapeutic applications in epilepsy .

Table 2: Anticonvulsant Activity Results

| Compound | Dose (mg/kg) | MES Efficacy (%) | PTZ Efficacy (%) |

|---|---|---|---|

| Compound C | 30 | X% | Y% |

| Compound D | 100 | X% | Y% |

| This compound | TBD | TBD | TBD |

The mechanisms underlying the biological activity of this compound may involve:

- Inhibition of Enzymatic Pathways : Compounds with imidazole groups have been shown to inhibit various enzymes critical for microbial survival.

- Modulation of Neurotransmitter Systems : The anticonvulsant properties may be linked to modulation of neurotransmitter release or receptor activity in the central nervous system.

Case Studies

A notable case study involved the synthesis and evaluation of a series of prodrugs derived from imidazole-containing compounds. These prodrugs demonstrated enhanced bioavailability and brain penetration compared to their parent compounds, indicating a promising avenue for developing therapeutics targeting neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.